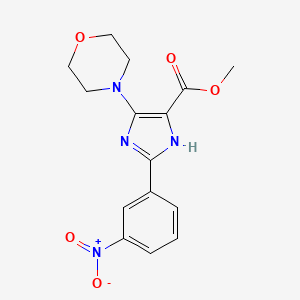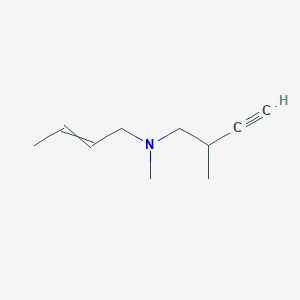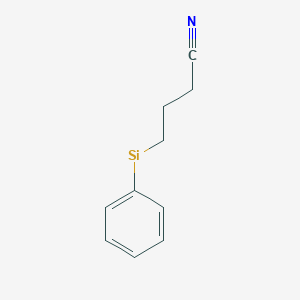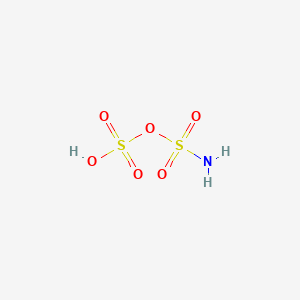
Amidodisulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white, odorless, crystalline, and nonhygroscopic solid that is strongly dissociated in water . This compound is widely used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Amidodisulfuric acid is typically synthesized by reacting urea with a mixture of sulfur trioxide and sulfuric acid (or oleum). The conversion is conducted in two stages:
- Sulfamation:
OC(NH2)2+SO3→OC(NH2)(NHSO3H)
- Hydrolysis:
OC(NH2)(NHSO3H)+H2SO4→CO2+2H3NSO3
Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The reaction is carried out at controlled temperatures to ensure maximum yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Amidodisulfuric acid undergoes various chemical reactions, including:
- Oxidation: In the presence of chlorine, bromine, and chlorates, this compound can be oxidized to produce sulfuric acid.
2NH2SO3H+KClO3→2H2SO4+N2+KCl+H2O
- Hydrolysis: Aqueous solutions of this compound hydrolyze to form ammonium hydrogen sulfate.
NH2SO3H+H2O→NH4HSO4
Common Reagents and Conditions:
- Oxidizing Agents: Chlorine, bromine, and chlorates.
- Hydrolysis Conditions: Aqueous solutions at ambient temperature.
Major Products:
- Oxidation: Sulfuric acid, nitrogen, potassium chloride, and water.
- Hydrolysis: Ammonium hydrogen sulfate .
Applications De Recherche Scientifique
Amidodisulfuric acid has a wide range of applications in scientific research, including:
- Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
- Biology: Employed in the preparation of certain biological samples for analysis.
- Medicine: Utilized in the synthesis of pharmaceuticals and as a cleaning agent for medical equipment.
- Industry: Applied in the production of herbicides, fire retardants, paper and textile softeners, and metal cleaning agents .
Mécanisme D'action
The mechanism of action of amidodisulfuric acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can effectively break down complex molecules and facilitate the formation of simpler compounds. The molecular targets and pathways involved include the hydrolysis of amide bonds and the oxidation of sulfamic groups .
Comparaison Avec Des Composés Similaires
Amidodisulfuric acid is similar to other sulfamic acids, such as:
- Sulfamic Acid (H₃NSO₃): Both compounds share similar chemical properties and applications, but this compound has a higher reactivity due to its additional amide group.
- Sulfuric Acid (H₂SO₄): While both are strong acids, sulfuric acid is more commonly used in industrial applications due to its higher availability and lower cost.
- Sulfamide (H₄N₂SO₂): This compound is less reactive compared to this compound and is primarily used in the synthesis of pharmaceuticals .
This compound stands out due to its unique combination of strong acidity and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
156065-13-3 |
|---|---|
Formule moléculaire |
H3NO6S2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
sulfamoyl hydrogen sulfate |
InChI |
InChI=1S/H3NO6S2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H,4,5,6) |
Clé InChI |
QFARLUFBHFUZOK-UHFFFAOYSA-N |
SMILES canonique |
NS(=O)(=O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B12556559.png)
![N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12556561.png)
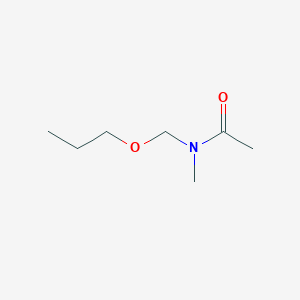
![N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide](/img/structure/B12556564.png)
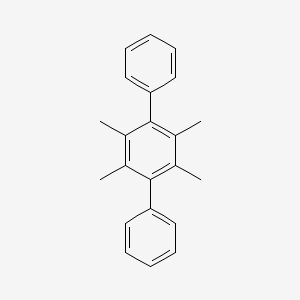
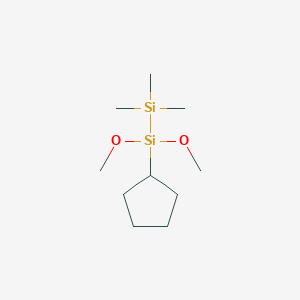
![1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B12556589.png)
![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)

